molecular formula C15H13FO3 B12051435 4-(2-Fluorophenoxymethyl)phenylacetic acid

4-(2-Fluorophenoxymethyl)phenylacetic acid

Cat. No.: B12051435
M. Wt: 260.26 g/mol
InChI Key: CIXXMMFJERWHEL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenoxymethyl)phenylacetic acid is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a fluorine atom attached to a phenoxy group, which is further connected to a phenylacetic acid moiety. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxymethyl)phenylacetic acid typically involves the reaction of 2-fluorophenol with benzyl bromide to form 2-fluorophenyl benzyl ether. This intermediate is then subjected to a Friedel-Crafts acylation reaction using chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenoxymethyl)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Fluorophenoxymethyl)phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenoxymethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

4-(2-Fluorophenoxymethyl)phenylacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

2-[4-[(2-fluorophenoxy)methyl]phenyl]acetic acid

InChI

InChI=1S/C15H13FO3/c16-13-3-1-2-4-14(13)19-10-12-7-5-11(6-8-12)9-15(17)18/h1-8H,9-10H2,(H,17,18)

InChI Key

CIXXMMFJERWHEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)CC(=O)O)F

Origin of Product

United States

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